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Compound of Interest

Compound Name: 3,4-Dimethyl-1-pentanol

Cat. No.: B1606748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethyl-1-pentanol, a
branched-chain primary alcohol with applications in organic synthesis and as a potential

building block in medicinal chemistry. This document details its chemical identity,

physicochemical properties, experimental protocols for its synthesis, and its relevance in

scientific research.

Core Chemical Identity
CAS Number: 6570-87-2[1][2][3][4][5][6]

IUPAC Name: 3,4-dimethylpentan-1-ol[1][3]

Possessing two chiral centers at carbons 3 and 4, 3,4-Dimethyl-1-pentanol can exist as four

distinct stereoisomers.[1] This stereochemistry is a critical feature, particularly in the synthesis

of complex chiral molecules for pharmaceutical applications.[1]

Physicochemical and Computed Properties
A summary of the key physical and chemical properties of 3,4-Dimethyl-1-pentanol is
presented below. This data is essential for its application in experimental settings, including

reaction setup, purification, and analytical characterization.
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Property Value Unit Source

Molecular Formula C7H16O - [1][6]

Molecular Weight 116.20 g/mol [3][4]

Density 0.827 g/mL [7]

Boiling Point 165 °C [7]

Refractive Index 1.426 - [7]

Topological Polar

Surface Area
20.2 Å² [3][4]

XLogP3-AA

(Octanol/Water

Partition Coefficient)

2 - [4]

Hydrogen Bond Donor

Count
1 - [4]

Hydrogen Bond

Acceptor Count
1 - [4]

Rotatable Bond Count 3 - [4]

Experimental Protocols: Synthesis of 3,4-Dimethyl-
1-pentanol
The synthesis of 3,4-Dimethyl-1-pentanol can be achieved through several methodologies,

with the choice of route often depending on the desired stereochemistry and scalability.

Conventional methods typically yield a racemic mixture, while more advanced techniques allow

for the stereoselective synthesis of specific enantiomers.[1]

Grignard Reagent-Mediated Synthesis
A direct and efficient method for preparing 3,4-Dimethyl-1-pentanol involves the reaction of a

suitable Grignard reagent with an epoxide.[1] A common approach utilizes the reaction of 3-

methyl-2-butylmagnesium bromide with ethylene oxide.[1]
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Methodology:

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux

condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in

anhydrous diethyl ether. 2-bromo-3-methylbutane is added dropwise to initiate the formation

of the Grignard reagent, 3-methyl-2-butylmagnesium bromide. The reaction is typically

initiated with a small crystal of iodine and maintained under an inert atmosphere.[1]

Reaction with Ethylene Oxide: The prepared Grignard reagent is cooled in an ice bath. A

solution of ethylene oxide in anhydrous diethyl ether is then added slowly. This reaction

results in the nucleophilic attack of the Grignard reagent on the epoxide ring, leading to its

opening.[1]

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous

solution of ammonium chloride or dilute sulfuric acid.

Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl

ether. The combined organic extracts are washed with brine, dried over anhydrous

magnesium sulfate, and the solvent is removed under reduced pressure. The crude product

is then purified by fractional distillation to yield 3,4-Dimethyl-1-pentanol.
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Caption: Grignard synthesis workflow for 3,4-Dimethyl-1-pentanol.

Reduction of a Carbonyl Precursor
Another common synthetic route is the reduction of the corresponding aldehyde, 3,4-

dimethylpentanal.[1] This can be achieved through two primary methods:

Sodium Borohydride Reduction: This method involves the use of a mild reducing agent and

is suitable for laboratory-scale synthesis.[1]

Reaction: 3,4-dimethylpentanal is dissolved in a suitable solvent, typically methanol or

ethanol. Sodium borohydride is then added portion-wise at a controlled temperature, often

0 °C.

Work-up and Purification: The reaction is quenched with water or dilute acid, and the

product is extracted with an organic solvent. The combined organic layers are dried and

concentrated, followed by purification via distillation.

Catalytic Hydrogenation: This method is often preferred for larger-scale synthesis and

involves the use of hydrogen gas and a metal catalyst.[1]

Reaction: 3,4-dimethylpentanal is dissolved in a solvent such as ethanol, and a catalyst,

commonly palladium on carbon (Pd/C), is added.[1] The mixture is then subjected to an

atmosphere of hydrogen gas under pressure in a hydrogenation apparatus.

Work-up and Purification: Upon completion of the reaction, the catalyst is removed by

filtration. The solvent is then evaporated, and the resulting crude alcohol is purified by

distillation.
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Caption: Reduction pathways for the synthesis of 3,4-Dimethyl-1-pentanol.

Applications in Research and Drug Development
While direct applications of 3,4-Dimethyl-1-pentanol in drug development are not extensively

documented, its significance lies in its role as a chiral building block.[1] Enantiomerically pure

branched alcohols are valuable starting materials for the total synthesis of complex natural

products and pharmaceuticals, where specific stereochemistry is crucial for biological activity

and efficacy.[1] The hydroxyl group of 3,4-Dimethyl-1-pentanol provides a functional handle

for further chemical modifications, allowing for its incorporation into larger, more complex

molecules.[1]

Conclusion
3,4-Dimethyl-1-pentanol is a valuable chemical entity for researchers in organic synthesis and

medicinal chemistry. Its well-defined physicochemical properties and the availability of multiple

synthetic routes, including stereoselective methods, make it an important tool for the

construction of complex molecular architectures. Further research into the biological activities

of its stereoisomers and their derivatives may unveil novel applications in drug discovery and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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